molecular formula C20H21ClN4 B12776614 3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- CAS No. 118516-22-6

3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl-

Cat. No.: B12776614
CAS No.: 118516-22-6
M. Wt: 352.9 g/mol
InChI Key: MPDTZGJKYHCEKO-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a dimethylaminoethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-3-pyridazinone. Subsequent reactions with phenylhydrazine and dimethylaminoethyl chloride yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazinamine derivatives.

Scientific Research Applications

3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridazinamine, 6-(1-methylethyl)-
  • 3-Pyridazinamine, 6-(4-methylphenyl)-
  • 3-Pyridazinamine, 6-(4-fluorophenyl)-

Uniqueness

3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Properties

CAS No.

118516-22-6

Molecular Formula

C20H21ClN4

Molecular Weight

352.9 g/mol

IUPAC Name

N-[6-(4-chlorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C20H21ClN4/c1-25(2)13-12-22-20-18(15-6-4-3-5-7-15)14-19(23-24-20)16-8-10-17(21)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,24)

InChI Key

MPDTZGJKYHCEKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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